4-(3-Phenylprop-2-ynyl)morpholine
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Overview
Description
4-(3-Phenylprop-2-ynyl)morpholine is an organic compound that belongs to the class of propargylamines It is characterized by the presence of a morpholine ring substituted with a 3-phenylprop-2-ynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3-Phenylprop-2-ynyl)morpholine can be synthesized through a one-pot, multi-component reaction involving an aldehyde, an amine, and an alkyne. One efficient method involves the use of a ZnCl2-loaded TiO2 nanomaterial as a green catalyst under solvent-free conditions. The reaction typically occurs at 100°C, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions, optimized for large-scale synthesis. The use of heterogeneous catalysts like ZnCl2-loaded TiO2 ensures sustainability and economic viability due to the recyclability of the catalyst .
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenylprop-2-ynyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenylprop-2-ynyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like MnO2 and reducing agents like hydrogen gas. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-(3-Phenylprop-2-ynyl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug design.
Industry: It is used in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of 4-(3-Phenylprop-2-ynyl)morpholine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Diphenylprop-2-ynyl)morpholine
- 2-(1-Morpholino-3-phenylprop-2-ynyl)phenol
- 3-(Morpholin-4-yl)-1-phenylprop-1-yne
Uniqueness
4-(3-Phenylprop-2-ynyl)morpholine is unique due to its specific substitution pattern and the presence of the morpholine ring. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
IUPAC Name |
4-(3-phenylprop-2-ynyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRDQBVNOSFELY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354560 |
Source
|
Record name | 4-(3-phenylprop-2-ynyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017-73-8 |
Source
|
Record name | 4-(3-phenylprop-2-ynyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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